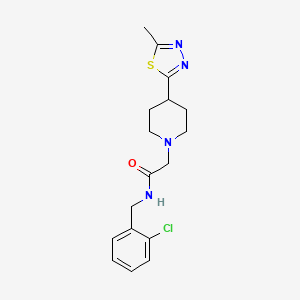
3-(3-(Pyridin-2-yloxy)pyrrolidine-1-carbonyl)pyridine 1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(3-(Pyridin-2-yloxy)pyrrolidine-1-carbonyl)pyridine 1-oxide” is a chemical compound with the molecular formula C15H15N3O3. It belongs to the class of compounds known as pyrrolidines, which are cyclic amines with a five-membered ring. Pyrrolidines are widely used in medicinal chemistry to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The pyrrolidine ring in this compound contributes to its three-dimensional (3D) structure due to the non-planarity of the ring—a phenomenon called “pseudorotation” . The presence of the pyridin-2-yloxy and carbonyl groups likely further influences the compound’s molecular structure.Aplicaciones Científicas De Investigación
Heterocyclic Compounds in Drug Discovery
Pyrrolidine in Drug Discovery
Pyrrolidine, a five-membered nitrogen-containing heterocycle, has been extensively used in medicinal chemistry for creating compounds to treat human diseases. Its saturated nature allows for efficient exploration of pharmacophore space, contributing to stereochemistry and enhancing three-dimensional coverage, a phenomenon known as “pseudorotation.” This review emphasizes the versatility of pyrrolidine and its derivatives, including pyrrolizines and pyrrolidine-2-one, in the synthesis of bioactive molecules with target selectivity, highlighting the scaffold's significant role in designing novel compounds for therapeutic applications (Li Petri et al., 2021).
N-oxide Molecules in Organic Synthesis and Catalysis
Diversity of Heterocyclic N-oxide Molecules
Heterocyclic N-oxide derivatives, such as those from pyridine, are renowned for their utility as synthetic intermediates and their biological significance. These compounds have been utilized in metal complexes formation, catalyst design, asymmetric synthesis, and medicinal applications, showcasing potent anticancer, antibacterial, and anti-inflammatory activities. This review focuses on the relevance of heterocyclic N-oxide derivatives in organic syntheses, catalysis, and drug development, indicating the broad applicability of these molecules in advancing chemistry and medicine (Li et al., 2019).
Coordination Chemistry and Structural Diversity
Structural Diversity from Twisted Ligands
The review on metal complexes of 4,4'-dipyridyldisulfide highlights the structural diversity arising from a twisted ligand with axial chirality. The ligand's unique structure has led to a wide range of metal complexes, including macrocycles and helices, demonstrating the potential of such twisted ligands to provide versatile building blocks for complex formation. This insight could suggest applications for "3-(3-(Pyridin-2-yloxy)pyrrolidine-1-carbonyl)pyridine 1-oxide" in forming novel metal complexes with unique properties (Horikoshi & Mochida, 2006).
Direcciones Futuras
Pyrrolidine compounds are of great interest in medicinal chemistry due to their potential for the treatment of human diseases . Future research could focus on exploring the biological activity of “3-(3-(Pyridin-2-yloxy)pyrrolidine-1-carbonyl)pyridine 1-oxide” and developing efficient synthesis methods for this compound.
Propiedades
IUPAC Name |
(1-oxidopyridin-1-ium-3-yl)-(3-pyridin-2-yloxypyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c19-15(12-4-3-8-18(20)10-12)17-9-6-13(11-17)21-14-5-1-2-7-16-14/h1-5,7-8,10,13H,6,9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVBHMFDHXVUYDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=CC=N2)C(=O)C3=C[N+](=CC=C3)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-(Pyridin-2-yloxy)pyrrolidine-1-carbonyl)pyridine 1-oxide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

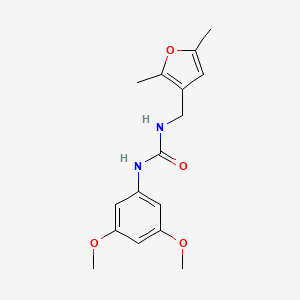
![1-(3-fluorobenzyl)-5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

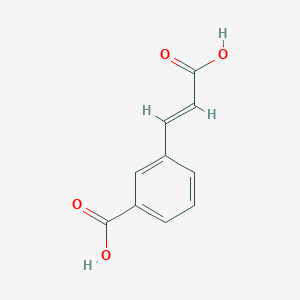
![N-[(4-fluorophenyl)methyl]-4-thiophen-2-yloxane-4-carboxamide](/img/structure/B2774642.png)
![2-[4-(Difluoromethoxy)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B2774643.png)
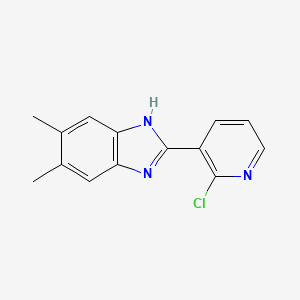
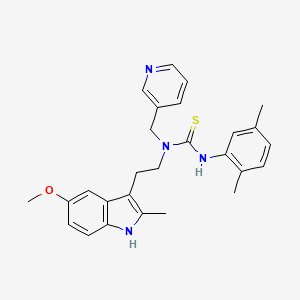
![6-(4-fluorobenzyl)-4-(4-hydroxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2774651.png)
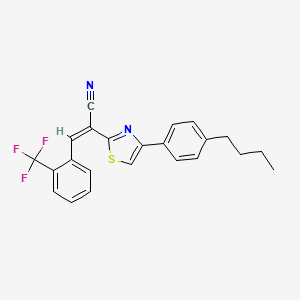
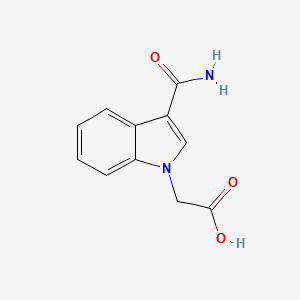
![N-butyl-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2774655.png)

